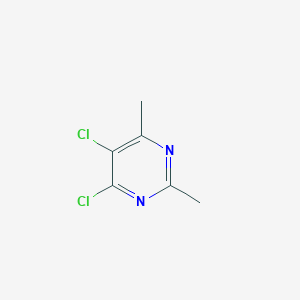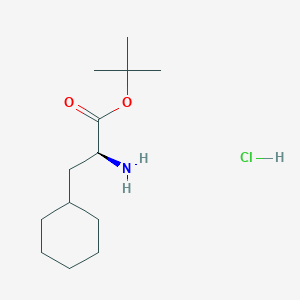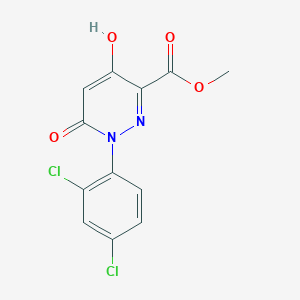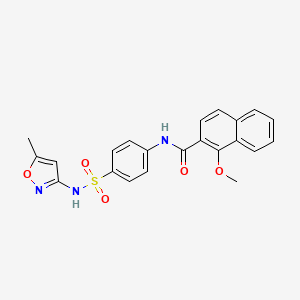
4,5-Dicloro-2,6-dimetilpirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the family of pyrimidines. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and two methyl groups at the 2nd and 6th positions on the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
4,5-Dichloro-2,6-dimethylpyrimidine is a pyrimidine derivative. Pyrimidine derivatives are known to be involved in a wide range of biochemical processes. They often serve as precursors for the synthesis of various heterocyclic compounds . .
Mode of Action
The compound is known to undergo aromatic nucleophilic substitution reactions . It can react with different nucleophiles, leading to the formation of various pyrimidine-based compounds . This interaction with its targets can lead to changes in the chemical structure and properties of the resulting compounds .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in various biochemical pathways due to their role as precursors in the synthesis of various heterocyclic compounds .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .
Result of Action
Given its role as a precursor in the synthesis of various heterocyclic compounds, it can be inferred that the compound may contribute to the formation of these compounds, which can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2,6-dimethylpyrimidine. For instance, the compound’s reactions with different nucleophiles can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,6-dimethylpyrimidine is treated with thionyl chloride, resulting in the formation of 4,5-Dichloro-2,6-dimethylpyrimidine .
Industrial Production Methods: Industrial production of 4,5-Dichloro-2,6-dimethylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
Comparación Con Compuestos Similares
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position.
4,6-Dichloropyrimidine: Contains chlorine atoms at the 4th and 6th positions without methyl groups.
2,4-Dichloro-5-methylpyrimidine: Chlorine atoms at the 2nd and 4th positions with a methyl group at the 5th position.
Uniqueness: 4,5-Dichloro-2,6-dimethylpyrimidine is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4,5-dichloro-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOLCOMAZNJNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)



![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)
![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)


![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2364179.png)
![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)

